3,4,5-Trifluorophenylthiourea

Description

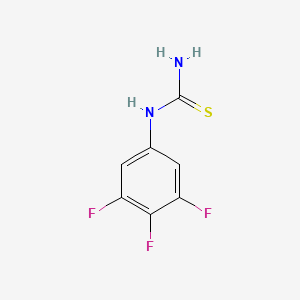

3,4,5-Trifluorophenylthiourea is a fluorinated arylthiourea derivative characterized by a thiourea functional group (-NH-CS-NH-) attached to a 3,4,5-trifluorophenyl ring. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing effects of fluorine atoms, which modulate electronic properties, solubility, and intermolecular interactions . Its structure (Fig. 1, ) features three fluorine atoms at the 3rd, 4th, and 5th positions of the phenyl ring, creating a symmetrical substitution pattern.

Properties

IUPAC Name |

(3,4,5-trifluorophenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2S/c8-4-1-3(12-7(11)13)2-5(9)6(4)10/h1-2H,(H3,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGMYMPMZIKWEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)NC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886763-01-5 | |

| Record name | (3,4,5-trifluorophenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trifluorophenylthiourea typically involves the reaction of 3,4,5-trifluoroaniline with thiocyanate or thiourea under specific conditions. One common method includes the use of ammonium thiocyanate in the presence of hydrochloric acid, which facilitates the formation of the thiourea derivative .

Industrial Production Methods

Industrial production of this compound may involve high-pressure reactions and the use of catalysts to improve yield and efficiency. For instance, the reaction of 1-halo-3,4,5-trifluorobenzene with ammonia in the presence of cuprous salt or copper oxide as a catalyst can produce 3,4,5-trifluoroaniline, which is then converted to the desired thiourea compound .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trifluorophenylthiourea undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the thiourea group.

Oxidation and Reduction: It can undergo oxidation to form sulfonyl derivatives or reduction to form amine derivatives.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

Sulfonyl Derivatives: Formed through oxidation reactions.

Amines: Formed through reduction reactions.

Coupled Products: Formed through coupling reactions with various aryl halides.

Scientific Research Applications

3,4,5-Trifluorophenylthiourea has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, anticancer, and anti-inflammatory properties.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and catalysts.

Material Science: It is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3,4,5-Trifluorophenylthiourea involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby affecting various biochemical processes. For example, it may act as a tyrosinase inhibitor, preventing the conversion of tyrosine to melanin .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorine-Substituted Phenylthioureas

The number and position of fluorine atoms significantly influence the physicochemical and biological properties of arylthioureas. Key comparisons include:

| Compound | Substituents | Molecular Weight | Key Properties |

|---|---|---|---|

| 3,4,5-Trifluorophenylthiourea | 3-, 4-, 5-F | ~202.2 g/mol* | High symmetry; strong electron-withdrawing effects enhance acidity and stability. |

| 3-Fluorophenylthiourea | 3-F | ~170.2 g/mol* | Reduced electronegativity; lower lipophilicity compared to tri-fluoro analogs. |

| 3,4-Difluorophenylthiourea | 3-, 4-F | ~188.2 g/mol* | Asymmetrical substitution; intermediate electronic effects between mono- and tri-F. |

| Phenylthiourea | No F substituents | ~152.2 g/mol* | Minimal electron withdrawal; higher basicity and solubility in polar solvents. |

*Estimated based on molecular formulas.

- Lipophilicity : Increased fluorine content typically elevates logP values, improving membrane permeability but reducing aqueous solubility. This trend is critical in drug design for balancing bioavailability and metabolic stability.

Non-Fluorinated Analogues

- Methoxy groups (-OCH₃) are electron-donating, contrasting sharply with fluorine’s electron-withdrawing nature. Such differences alter reactivity; for example, methoxy-substituted aromatics are more prone to electrophilic substitution, whereas fluorinated analogs resist oxidation.

Biological Activity

3,4,5-Trifluorophenylthiourea (TFPTU) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C7H5F3N2S

- Molecular Weight : 189.16 g/mol

- Physical Properties :

- Density: 1.43 g/mL at 25ºC

- Boiling Point: 210-213ºC

- Vapor Pressure: 0.0797 mmHg at 25°C

Target Interaction : TFPTU primarily interacts with amine groups in proteins and other biomolecules. This interaction occurs through the thiourea linkage, leading to alterations in the structure and function of these biomolecules.

Biochemical Pathways :

- TFPTU's action may influence various cellular functions such as cell signaling pathways, gene expression, and metabolic processes. It is hypothesized that the compound can bind to specific enzymes or receptors, potentially resulting in enzyme inhibition or activation.

Antibacterial Activity

Research indicates that TFPTU exhibits significant antibacterial properties against various bacterial strains. For instance, derivatives of TFPTU have shown minimum inhibitory concentrations (MICs) ranging from 3.9 to 7.8 mg/mL against Salmonella sp. and Staphylococcus aureus .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Salmonella sp. | 3.9 - 7.8 |

| Staphylococcus aureus | 3.9 - 7.8 |

Antifungal Activity

TFPTU derivatives have also demonstrated potent antifungal activity against several fungi, with MIC values ranging from 7.81 to 62.5 µg/mL against Aspergillus flavus and Penicillium expansum. The structure-activity relationship suggests that the presence of electron-withdrawing groups enhances antimicrobial efficacy .

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Aspergillus flavus | 7.81 - 62.5 |

| Penicillium expansum | 7.81 - 62.5 |

| Candida albicans | ≥500 |

| Candida glabrata | ≥500 |

Anticancer Properties

Preliminary studies suggest that TFPTU may possess anticancer properties by inducing apoptosis in cancer cell lines through modulation of signaling pathways related to cell survival and proliferation. The exact mechanisms remain under investigation.

Case Studies

- Antimicrobial Efficacy Study : A study evaluating the antimicrobial properties of various thiourea derivatives found that TFPTU exhibited comparable or superior activity against tested pathogens compared to standard antibiotics .

- Cellular Impact Analysis : In vitro studies assessed the effects of TFPTU on cellular metabolism and gene expression in cancer cell lines, revealing significant alterations indicative of potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.